molecular formula C7H7ClN2O2 B1435101 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid CAS No. 1934407-26-7

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Cat. No.: B1435101
CAS No.: 1934407-26-7
M. Wt: 186.59 g/mol
InChI Key: ZYYMZKOJCPTLBV-UHFFFAOYSA-N
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Description

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CAS 1934407-26-7) is a synthetic heteroaromatic compound of interest in medicinal chemistry and organic synthesis. With the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol, it features a multifunctional pyridazine core . The presence of reactive sites—including a carboxylic acid group, a chloro substituent, and two methyl groups on the ring—makes it a versatile building block (synthon) for constructing more complex molecules . Researchers can utilize this compound in metal-catalyzed cross-coupling reactions via the chloro group, or in amide coupling and condensation reactions through its carboxylic acid functionality. These properties make it particularly valuable for generating compound libraries in drug discovery efforts, potentially for use as an intermediate in the development of pharmaceutical candidates and agrochemicals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5,6-dimethylpyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-3-4(2)9-10-6(8)5(3)7(11)12/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYMZKOJCPTLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any meaningful application, particularly in drug development where these parameters govern a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] This guide provides a comprehensive framework for the full physicochemical characterization of this molecule. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols, explaining the causal-driven logic behind methodological choices. This document is intended for researchers, medicinal chemists, and formulation scientists, serving as a robust template for the empirical determination of critical properties such as acid dissociation constant (pKa), melting point (Tm), solubility, lipophilicity (LogP), and spectral characteristics.

Introduction: The Imperative of Physicochemical Profiling

The pyridazine scaffold is a privileged heterocycle in drug discovery, present in numerous compounds with diverse biological activities. The addition of a carboxylic acid functional group introduces a critical ionization center, profoundly influencing the molecule's behavior in biological systems.[2] Physicochemical properties such as solubility, lipophilicity, and pKa are not merely data points; they are the primary determinants of a drug's pharmacokinetic behavior.[1] For instance, a compound's pKa dictates its charge state at physiological pH (typically ~7.4), which in turn controls its ability to cross lipid membranes and its solubility in aqueous environments like blood plasma.[3] Therefore, early and accurate characterization of these properties is essential for rational drug design, enabling scientists to prioritize candidates and optimize molecular structures for improved "druggability".[1][4] This guide establishes the authoritative methodologies for elucidating these key parameters for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Molecular Identity and Predicted Structural Characteristics

A foundational analysis begins with the molecule's basic identity and predicted spectral features derived from its structure. These predictions serve as a benchmark for the experimental data that will be acquired.

Chemical structure of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Table 1: Core Molecular Identifiers

PropertyValue
IUPAC Name 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Canonical SMILES CC1=C(C(=NN=C1)Cl)C(=O)O
Predicted Spectroscopic Fingerprints

Prior to empirical analysis, the molecular structure allows for the prediction of key spectral features. This is an essential step for structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two methyl groups (-CH₃) at the C5 and C6 positions will likely appear as distinct singlets in the aliphatic region (δ 2.0-2.5 ppm). The carboxylic acid proton (-COOH) is expected to be a broad singlet at a significantly downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent and concentration.[5]

  • ¹³C NMR Spectroscopy: The spectrum will show seven distinct carbon signals. Key predicted signals include the carbonyl carbon (C=O) of the carboxylic acid, which will be the most downfield signal (δ > 160 ppm).[6] The two methyl carbons will appear in the upfield region (δ 15-25 ppm), and the four carbons of the pyridazine ring will be in the aromatic region (δ 120-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7] A strong, sharp peak corresponding to the carbonyl (C=O) stretch will be prominent around 1700-1725 cm⁻¹.[7]

  • UV-Vis Spectroscopy: The pyridazine ring contains a conjugated π-system.[8] Therefore, the molecule is expected to absorb UV radiation. The exact absorption maximum (λmax) depends on the solvent, but electronic transitions for such heterocyclic systems typically occur in the 200-400 nm range.[9][10]

Determination of Key Physicochemical Properties

This section details the authoritative experimental protocols for determining the most critical physicochemical parameters. The rationale behind each method is explained to provide a deeper understanding of the process.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expert Rationale: The pKa is arguably the most important physicochemical property for an ionizable drug candidate. It defines the pH at which 50% of the molecule is in its ionized form. For a carboxylic acid, the carboxylate anion is significantly more water-soluble than the neutral acid. The pKa value is critical for predicting solubility in the gut, absorption, and interaction with biological targets.[3] Potentiometric titration is the gold-standard method due to its high precision and accuracy.[11][12] It directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.[13]

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareAnalyte 2. Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) Calibrate->PrepareAnalyte PrepareTitrant 3. Prepare Standardized Titrant (e.g., 0.1 M NaOH) PrepareAnalyte->PrepareTitrant Purge 4. Purge with N₂ (Remove dissolved CO₂) PrepareTitrant->Purge Titrate 5. Titrate with NaOH (Record pH vs. Volume) Purge->Titrate Plot 6. Plot Titration Curve (pH vs. Titrant Volume) Titrate->Plot FindEndpoint 7. Determine Equivalence Point (Inflection Point) Plot->FindEndpoint CalculatepKa 8. Find pH at Half-Equivalence pKa = pH at ½ V(eq) FindEndpoint->CalculatepKa

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol: Potentiometric Titration

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[13] This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh and dissolve the compound to a known concentration (e.g., 1-10 mM).[12] Due to the predicted low aqueous solubility of the neutral form, a co-solvent such as methanol or DMSO may be required. The resulting pKa is an apparent pKa (pₐKa) specific to that solvent system.

  • Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH). Carbon dioxide from the air can dissolve to form carbonic acid, which would interfere with the titration of our weak acid.[11]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂.[3] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Execution: Add the NaOH titrant in small, precise increments using a calibrated burette or automated titrator. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume of titrant at this point is V(eq).

  • pKa Calculation: The pKa is the pH at the half-equivalence point. Calculate this by finding the pH on the curve that corresponds to exactly half the volume of the equivalence point (V(eq)/2).[13] At this point, the concentrations of the protonated acid and the deprotonated carboxylate are equal.

Melting Point (Tm) by Differential Scanning Calorimetry (DSC)

Expert Rationale: The melting point is a fundamental thermal property that provides information on purity and the energetic stability of the crystal lattice.[14] A sharp melting peak typically indicates a highly pure crystalline substance, whereas a broad peak often suggests the presence of impurities or multiple crystalline forms (polymorphs).[15] DSC is the preferred method as it is highly sensitive, requires only a small amount of sample, and provides both the melting temperature (Tm) and the enthalpy of fusion (ΔHfus).[16]

DSC_Analysis_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Calibrate 1. Calibrate DSC (Indium Standard for T & ΔH) PrepareSample 2. Prepare Sample Pan (Accurately weigh 1-5 mg) Calibrate->PrepareSample PrepareRef 3. Prepare Reference Pan (Empty, sealed pan) Load 4. Load Pans into DSC Cell PrepareSample->Load PrepareRef->Load Program 5. Run Temperature Program (e.g., Heat at 10 °C/min) Load->Program Analyze 6. Analyze Thermogram (Plot Heat Flow vs. Temperature) Program->Analyze DetermineTm 7. Determine Melting Point (Tm) (Onset or Peak of Endotherm) Analyze->DetermineTm CalculateEnthalpy 8. Calculate ΔHfus (Integrate Peak Area) DetermineTm->CalculateEnthalpy

Sources

solubility data for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Thermodynamic Characterization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CAS: 93824-72-7). As a functionalized pyridazine derivative featuring both lipophilic substituents (chloro, dimethyl) and a hydrophilic, ionizable moiety (carboxylic acid), this compound exhibits complex solvation behavior critical for process chemistry, purification, and bioavailability studies.

While specific thermodynamic tables for this exact intermediate are often proprietary, this guide synthesizes data from structural homologs (e.g., pyrimidine-4-carboxylic acid, pyridazinones) to establish a predictive solubility baseline . It further details a self-validating Isothermal Saturation Protocol to generate precise in-house data, supported by thermodynamic modeling (Apelblat/van’t Hoff) required for regulatory filing.

Key Findings & Recommendations:

  • Primary Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended vehicles for stock solution preparation (

    
     mg/mL predicted).
    
  • Process Solvents: Lower alcohols (Ethanol, Methanol) act as intermediate solvents with strong temperature dependence, ideal for recrystallization.

  • Anti-Solvents: Water (at acidic pH) and non-polar hydrocarbons (Hexane, Heptane) are effective anti-solvents for precipitation and yield maximization.

Structural Analysis & Solubility Prediction

The solubility profile of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is dictated by the competition between its polar heteroaromatic core and its substituents.

  • Pyridazine Core: High polarity due to the 1,2-diazine ring (dipole moment).

  • C4-Carboxylic Acid: Dominates the solubility landscape. It allows for hydrogen bond dimerization in non-polar solvents and ionization in basic aqueous media.

  • C3-Chloro & C5,6-Dimethyl: These groups add lipophilicity (

    
     increase), slightly improving solubility in chlorinated solvents (DCM, Chloroform) compared to unsubstituted pyridazine acids.
    
Predictive Solubility Benchmarks (Based on Structural Analogs)

Data derived from homologous Pyrimidine-4-carboxylic acid and Pyridazinone derivatives [1, 2].

Solvent ClassRepresentative SolventPredicted SolubilityMechanism of Solvation
Dipolar Aprotic DMSO High (>20 mg/mL)Disruption of acid dimers; strong dipole-dipole interaction.
Dipolar Aprotic DMF High (~15-20 mg/mL)Similar to DMSO; excellent for synthetic reactions.
Polar Protic Ethanol Low-Moderate (<1 mg/mL @ 25°C)H-bonding exists, but crystal lattice energy dominates at RT.
Aqueous (Neutral) PBS (pH 7.2) Moderate (~1 mg/mL)Ionization of carboxylate (

) increases solubility.
Aqueous (Acidic) Water (pH < 3) Insoluble (<0.1 mg/mL)Protonated acid form precipitates (Purification mechanism).
Non-Polar Hexane Negligible Lack of specific interactions to overcome lattice energy.

Experimental Protocol: Isothermal Saturation Method

To generate regulatory-grade solubility data (mole fraction


), the following self-validating protocol is recommended. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Workflow Diagram

SolubilityProtocol Start Excess Solute Addition Equilibration Constant Temp Stirring (T ± 0.1 K, 24-48h) Start->Equilibration Saturation Clarification Syringe Filtration (0.45 µm PTFE) Equilibration->Clarification Phase Separation Clarification->Equilibration Check Residue Dilution Dilution with Mobile Phase Clarification->Dilution Sample Prep Analysis HPLC/UV Quantification Dilution->Analysis Quantification DataProc Thermodynamic Modeling Analysis->DataProc Calculation

Step-by-Step Methodology
  • Preparation: Add excess 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24–48 hours.
    
    • Validation: Ensure solid phase is visible throughout. If the solution clears, add more solid.

  • Phase Separation: Stop stirring and allow the suspension to settle for 2 hours at temperature

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane (compatible with organic solvents).

  • Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC-UV (typically

    
     nm for pyridazines).
    
  • Calculation: Convert mass concentration (

    
    , g/L) to mole fraction (
    
    
    
    ) using Eq. 1:
    
    
    Where
    
    
    is mass and
    
    
    is molecular weight (Solute=1, Solvent=2).

Thermodynamic Modeling & Data Analysis

For process optimization (e.g., cooling crystallization), experimental data should be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for pyridazine derivatives [3].

The Modified Apelblat Model

Use this model to interpolate solubility at unmeasured temperatures:



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3][4]
    
  • 
     : Empirical constants derived from regression analysis of your experimental data.
    
Thermodynamic Dissolution Parameters

To understand the driving forces (enthalpy vs. entropy), calculate the apparent thermodynamic functions using the van't Hoff analysis :

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Insight: A positive

      
       indicates endothermic dissolution (solubility increases with temperature), which is typical for this class of compounds in organic solvents.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Application Logic:

  • If

    
    : The process is energy-consuming. Higher temperatures significantly boost solubility (ideal for recrystallization).
    
  • If

    
    : The dissolution is entropy-driven (disorder increases).
    

Purification Strategy: The "Water-Enhanced" Phenomenon

A critical insight for carboxylic acids in organic solvents is the "Water-Enhanced Solubility" effect [4].

  • Mechanism: In pure organic solvents (like ethyl acetate), carboxylic acids often form stable cyclic dimers, limiting solubility.

  • Effect of Water: Adding small amounts of water to the organic phase can break these dimers, initially increasing solubility.

  • Purification Workflow:

    • Dissolve crude intermediate in hot Ethanol or Ethyl Acetate.

    • Add Water gradually.

    • Observation: Solubility may initially rise, but as water percentage increases, the hydrophobic chloro/methyl groups force precipitation.

    • Result: High purity crystals of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

References

  • Cayman Chemical. (2022).[5] Pyrimidine-4-Carboxylic Acid Product Information. Link

  • Bhat, M. A., et al. (2022).[6] Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents. Journal of Biochemistry & Pharmacology. Link

  • Wang, J., et al. (2017).[7] Thermodynamic Modelling for Solubility of 5-Chloro-1-methyl-4-nitroimidazole in Eleven Organic Solvents. J. Chem. Thermodynamics.[7] Link[7]

  • Starr, J. N., & King, C. J. (1991).[8] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research. Link

  • PubChem. (2025).[9][10] 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor Data). Link

Sources

CAS number and chemical identifiers for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid: Synthesis, Properties, and Applications

Introduction

The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific, yet not widely cataloged, derivative: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid . Due to its nascent status in chemical literature and supplier catalogs, this document serves as a foundational technical resource for researchers and drug development professionals. It provides a proposed synthetic pathway from a known precursor, predicted physicochemical properties, and a discussion of its potential applications, grounded in the established roles of related heterocyclic compounds in drug discovery.

The presence of a carboxylic acid group, a chloro substituent, and a dimethylated pyridazine core suggests this molecule could be a valuable building block for creating novel chemical entities with tailored pharmacological profiles. Carboxylic acids are crucial for interacting with biological targets, though their properties sometimes necessitate replacement with bioisosteres to optimize pharmacokinetic profiles.[4][5][6][7][8]

Chemical Identity and Nomenclature

While a unique CAS Registry Number for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid has not been identified in common chemical databases, we can define its structure and predict its properties. A logical precursor, 3-chloro-5,6-dimethylpyridazine-4-carbonitrile , is commercially available and provides a clear starting point for synthesis.

Table 1: Chemical Identifiers for the Precursor and Predicted Identifiers for the Target Compound

Identifier3-chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor)3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (Target)
CAS Number 93824-72-7Not Assigned
Molecular Formula C₇H₆ClN₃C₇H₇ClN₂O₂
Molecular Weight 167.60 g/mol 186.59 g/mol
IUPAC Name 3-chloro-5,6-dimethylpyridazine-4-carbonitrile3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid
SMILES CC1=C(C(=NN=C1)Cl)C#NCC1=C(C(=NN=C1)Cl)C(=O)O
InChI InChI=1S/C7H6ClN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3InChI=1S/C7H7ClN2O2/c1-4-5(2)9-8-6(7(11)12)3-10-4/h1-2H3,(H,11,12)

Proposed Synthesis: Hydrolysis of the Nitrile Precursor

The most direct and established method to synthesize the target carboxylic acid is through the hydrolysis of the corresponding nitrile. This transformation can be achieved under either acidic or basic conditions.[9][10][11][12][13] The choice between acid or base catalysis may depend on the stability of the starting material and the desired workup procedure.

Synthetic Workflow Diagram

Synthesis start 3-chloro-5,6-dimethylpyridazine-4-carbonitrile acid_hydrolysis Acid Hydrolysis (e.g., H2SO4 or HCl in H2O/EtOH, reflux) start->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., NaOH or KOH in H2O/EtOH, reflux) start->base_hydrolysis product 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid acid_hydrolysis->product Direct Formation carboxylate_salt Intermediate Carboxylate Salt base_hydrolysis->carboxylate_salt acidification Acidification (e.g., add HCl) carboxylate_salt->acidification acidification->product

Caption: Proposed synthetic routes to 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a generalized procedure based on established methods for the hydrolysis of heterocyclic nitriles.[12][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (1.0 eq) in a mixture of ethanol and 6M aqueous hydrochloric acid (1:1 v/v).

  • Heating: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it may be the desired product. Filter the solid and wash with cold water.

    • If no precipitate forms, reduce the volume of the solvent under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to approximately 3-4 with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Protocol: Base-Catalyzed Hydrolysis

This alternative protocol involves the formation of a carboxylate salt followed by acidification.[12]

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (2.5 eq, 10 M).

  • Heating: Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to a pH of 3-4 with concentrated hydrochloric acid. A precipitate should form.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from an appropriate solvent if necessary.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. These values are calculated based on its chemical structure and can guide experimental design and formulation efforts.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 186.59 g/mol Compliant with Lipinski's Rule of Five (<500 Da), favoring good absorption.[15]
logP (Octanol/Water) ~1.5 - 2.0Indicates moderate lipophilicity, which is often a good balance for cell permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral bioavailability.[15]
pKa (acidic) ~3.5 - 4.5Typical for a carboxylic acid, indicating it will be ionized at physiological pH.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 1Low number suggests conformational rigidity, which can be beneficial for target binding.

Potential Applications in Research and Drug Development

The structural motifs of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid suggest several avenues for its application in medicinal chemistry and materials science.

Scaffold for Novel Therapeutics

Pyridazine and pyridazinone derivatives are known to possess a broad spectrum of pharmacological activities.[1][2][3] The title compound can serve as a versatile intermediate for the synthesis of more complex molecules targeting:

  • Inflammation and Pain: As a potential precursor to novel non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Oncology: The pyridazine core is found in some anti-cancer agents.

  • Infectious Diseases: Certain pyridazine derivatives have shown antimicrobial activity.[2]

The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, to generate libraries of new compounds for high-throughput screening.

Role as a Carboxylic Acid Bioisostere Precursor

While the carboxylic acid group is often essential for target binding, it can sometimes lead to poor pharmacokinetic properties.[4][5] This molecule can be a starting point for developing bioisosteric replacements, where the carboxylic acid is converted to other functional groups (like tetrazoles or oxadiazoles) that mimic its acidic and hydrogen-bonding properties but have improved metabolic stability or cell permeability.[6][7][8]

Safety and Handling

No specific toxicity data is available for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. However, based on its structure and the properties of related compounds, the following precautions are recommended:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Precursor Safety: The nitrile precursor, 3-chloro-5,6-dimethylpyridazine-4-carbonitrile, should be handled with care, as organic nitriles can be toxic.

Conclusion

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents an unexplored but promising chemical entity for researchers in drug discovery and materials science. Although not commercially available, its synthesis from a known precursor via well-established hydrolysis reactions is highly feasible. Its predicted physicochemical properties suggest it is a viable starting point for developing new molecules with potential therapeutic applications. This guide provides the foundational knowledge needed to synthesize, characterize, and utilize this compound in future research endeavors.

References

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid stands out as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom, two methyl groups, and a carboxylic acid, offers multiple points for molecular derivatization, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of the plausible synthetic pathways for this key molecule, grounded in established chemical principles and supported by analogous transformations reported in the scientific literature. We will delve into the strategic considerations for each synthetic step, from the construction of the core pyridazine ring to its targeted functionalization.

Strategic Disconnection and Proposed Synthetic Pathways

A direct, one-pot synthesis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is not readily found in the literature. Therefore, a multi-step approach is necessary. A logical retrosynthetic analysis suggests that the final modifications could involve either the introduction of the chlorine atom or the carboxylic acid group. Based on known reactivity patterns of pyridazine systems, a more feasible strategy involves the initial construction of a polysubstituted pyridazinone ring, followed by sequential chlorination and oxidation.

Two primary pathways are proposed and will be explored in this guide:

  • Pathway A: The Trimethyl-pyridazinone Route. This is considered the more promising approach. It commences with the synthesis of a 4,5,6-trimethylpyridazin-3(2H)-one intermediate. This key building block then undergoes chlorination to introduce the C3-chloro substituent, followed by a selective oxidation of the C4-methyl group to the desired carboxylic acid.

  • Pathway B: The Carboxy-pyridazinone Route. This alternative pathway involves the initial formation of a pyridazinone ring already bearing the C4-carboxylic acid moiety. Subsequent steps would then focus on the introduction of the C3-chloro group.

This guide will primarily focus on the detailed elaboration of Pathway A, as it aligns more closely with established and predictable chemical transformations on the pyridazine core.

Pathway A: The Trimethyl-pyridazinone Route - A Detailed Exposition

This synthetic strategy is broken down into three key stages:

  • Stage 1: Synthesis of 4,5,6-trimethylpyridazin-3(2H)-one.

  • Stage 2: Chlorination to 3-Chloro-4,5,6-trimethylpyridazine.

  • Stage 3: Selective Oxidation to 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Stage 1: Synthesis of 4,5,6-trimethylpyridazin-3(2H)-one

The cornerstone of this synthesis is the construction of the pyridazinone ring. The most common and versatile method for this is the condensation of a γ-keto acid with hydrazine.[1]

Core Principle: The reaction proceeds via the formation of a hydrazone intermediate from the ketone functionality of the γ-keto acid, followed by an intramolecular cyclization and dehydration to yield the stable six-membered dihydropyridazinone ring. Subsequent aromatization, if not spontaneous, can be achieved to furnish the pyridazinone.

Experimental Protocol (Proposed):

  • Synthesis of the γ-Keto Acid Precursor (3,4-dimethyl-5-oxohexanoic acid): This precursor can be synthesized through various established organic methodologies, such as the acylation of a suitable enolate or a Stork enamine reaction. A plausible approach involves the reaction of the enolate of methyl propionate with 2-methyl-3-oxobutanoyl chloride.

  • Cyclization with Hydrazine Hydrate:

    • Dissolve the synthesized 3,4-dimethyl-5-oxohexanoic acid in a suitable solvent, such as ethanol or glacial acetic acid.

    • Add hydrazine hydrate (typically 1.1-1.5 equivalents) to the solution.

    • Reflux the reaction mixture for several hours (monitoring by TLC is recommended).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or acetic acid are commonly used as they are polar enough to dissolve the reactants and facilitate the reaction without interfering with the cyclization process.

  • Hydrazine Hydrate: This is the most common and cost-effective source of hydrazine for this type of condensation.

  • Reflux Conditions: The elevated temperature is necessary to drive the condensation and subsequent dehydration steps to completion.

Visualization of Stage 1:

Stage 1: Synthesis of 4,5,6-trimethylpyridazin-3(2H)-one cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Methyl_propionate Methyl propionate gamma_Keto_acid 3,4-dimethyl-5-oxohexanoic acid Methyl_propionate->gamma_Keto_acid Enolate formation & Acylation 2_Methyl_3_oxobutanoyl_chloride 2-Methyl-3-oxobutanoyl chloride 2_Methyl_3_oxobutanoyl_chloride->gamma_Keto_acid Pyridazinone 4,5,6-trimethylpyridazin-3(2H)-one gamma_Keto_acid->Pyridazinone EtOH or AcOH, Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Pyridazinone caption Synthesis of the pyridazinone core. Stage 2: Chlorination Pyridazinone 4,5,6-trimethylpyridazin- 3(2H)-one Chloropyridazine 3-Chloro-4,5,6- trimethylpyridazine Pyridazinone->Chloropyridazine POCl₃, Reflux caption Chlorination of the pyridazinone. Stage 3: Selective Oxidation Chloropyridazine 3-Chloro-4,5,6- trimethylpyridazine Carboxylic_Acid 3-Chloro-5,6-dimethylpyridazine- 4-carboxylic acid Chloropyridazine->Carboxylic_Acid 1. KMnO₄, NaOH, H₂O 2. HCl (aq) caption Selective oxidation of the C4-methyl group.

Sources

Technical Guide: Sourcing & Validation of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1934407-26-7 | Molecular Formula: C₇H₇ClN₂O₂ | M.W.: 186.59 g/mol [1][2]

Part 1: Executive Summary & Strategic Importance

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is a critical heterocyclic building block, primarily utilized in the synthesis of Positive Allosteric Modulators (PAMs) for the Muscarinic Acetylcholine Receptor M4 , a target for treating schizophrenia and Alzheimer's disease.[1][2] Its structural rigidity and specific halogenation pattern make it a high-value scaffold for structure-activity relationship (SAR) studies in central nervous system (CNS) drug discovery.[1][2]

Sourcing Challenge: Commercial availability of the free acid (CAS 1934407-26-7) is often intermittent compared to its nitrile precursor.[1][2] High-purity sourcing requires a dual strategy: validating direct suppliers or performing a controlled hydrolysis of the more abundant carbonitrile.[1][2]

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in downstream coupling reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling), the sourced material must meet strict CQAs.[2]

Structural Specifications
AttributeSpecificationRationale
Appearance White to Off-white SolidDiscoloration (yellow/brown) indicates oxidative degradation or residual metal catalysts.[1][2]
Purity (HPLC) ≥ 97.0% (a/a)Impurities >3% can poison Pd-catalysts in subsequent cross-coupling steps.[1][2]
Identity ¹H-NMR, MS (ESI-)Must confirm 5,6-dimethyl pattern to rule out the 3,6-dimethyl regioisomer.
Water Content ≤ 1.0% w/wExcess moisture interferes with activation reagents (e.g., HATU, SOCl₂).[3]
Residual Nitrile ≤ 0.5%Unreacted precursor (CAS 93824-72-7) competes in nucleophilic substitutions.[1][2]
Impurity Profiling

Understanding the synthetic origin allows for targeted impurity detection.[1][2][3]

  • Impurity A (Precursor): 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile.[1][2] Origin: Incomplete hydrolysis.[1][2][3]

  • Impurity B (Hydrolysis Intermediate): 3-Chloro-5,6-dimethylpyridazine-4-carboxamide.[1][2] Origin: Partial hydrolysis.[1][2][3]

  • Impurity C (Regioisomer): 3-Chloro-4,6-dimethylpyridazine-5-carboxylic acid.[1][2] Origin: Incorrect cyclization during ring formation.[1][3]

Part 3: Sourcing Strategy & Vendor Qualification

Do not rely on a single catalog listing. Use a Tiered Sourcing Protocol to mitigate supply chain risks.[1][2][3]

Tier 1: Direct Acquisition (CAS 1934407-26-7)[1][2]
  • Primary Vendors: Specialized heterocyclic suppliers (e.g., BLD Pharm, Leyan, AA Blocks).[3]

  • Qualification: Request a batch-specific H-NMR before shipment.[1][2] Look for the distinct methyl singlets at ~2.6 ppm and ~2.8 ppm (solvent dependent) and absence of the nitrile peak in IR (~2230 cm⁻¹).[3]

Tier 2: Precursor Conversion (The "Make" Strategy)

If the acid is out of stock, purchase the Nitrile (CAS 93824-72-7) and perform a controlled hydrolysis.[1][2] This is often more reliable and cost-effective for >100g batches.

Protocol: Nitrile to Acid Conversion

  • Dissolution: Suspend Nitrile (1 eq) in 6M HCl (10 vol).

  • Reaction: Reflux at 100°C for 4-6 hours. Monitor by HPLC.

  • Workup: Cool to 0°C. The acid precipitates. Filter and wash with cold water.[1][3]

  • Recrystallization: Ethanol/Water (if purity <98%).[1][3]

Sourcing Decision Workflow

SourcingStrategy Start Sourcing Requirement: 3-Cl-5,6-dimethylpyridazine-4-COOH CheckStock Check Availability (CAS 1934407-26-7) Start->CheckStock StockYes In Stock? CheckStock->StockYes DirectBuy Request Batch QC Data (NMR, HPLC) StockYes->DirectBuy Yes StockNo Check Nitrile Precursor (CAS 93824-72-7) StockYes->StockNo No AnalyzeQC QC Pass? DirectBuy->AnalyzeQC Purchase Execute Purchase Order AnalyzeQC->Purchase Pass AnalyzeQC->StockNo Fail/No Data BuyNitrile Purchase Nitrile StockNo->BuyNitrile Hydrolysis Perform Acid Hydrolysis (6M HCl, Reflux) BuyNitrile->Hydrolysis Hydrolysis->DirectBuy Internal QC

Figure 1: Decision tree for sourcing the target compound via direct purchase or precursor conversion.

Part 4: Analytical Validation Protocol

This protocol serves as a self-validating system.[1] Every batch received must undergo this workflow to ensure scientific integrity.

HPLC Purity Method (Reverse Phase)

Because the compound is an ionizable carboxylic acid, pH control is essential to prevent peak tailing.[2][3]

  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid carbonyls).[1][2][3]

  • Acceptance Criteria: Main peak retention time (RT) consistent with standard; Purity ≥ 97%.

Identification via NMR

The ¹H-NMR spectrum is the definitive identity test.[1][2]

  • Solvent: DMSO-d₆.

  • Key Signals:

    • δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1][2] Disappears on D₂O shake.

    • δ 2.65 ppm (s, 3H): Methyl group at C6.[3]

    • δ 2.48 ppm (s, 3H): Methyl group at C5 (may overlap with DMSO solvent residual signal; verify integration).[1][3]

    • Absence of: Signals in the 7.0-9.0 ppm region (would indicate loss of Cl or contamination with pyridine analogs).[1][2]

Analytical Logic Flow

AnalyticalWorkflow Sample Received Sample Test1 1H-NMR (DMSO-d6) Sample->Test1 Decision1 Methyls Correct? Test1->Decision1 Test2 HPLC (Acidic Method) Decision1->Test2 Yes Reject REJECT / Repurify Decision1->Reject No (Wrong Isomer) Decision2 Purity > 97%? Test2->Decision2 Test3 LC-MS (ESI-) Decision2->Test3 Yes Decision2->Reject No (Degraded) Decision3 [M-H]- = 185.0? Test3->Decision3 Release RELEASE for Synthesis Decision3->Release Yes Decision3->Reject No (Wrong Mass)

Figure 2: Step-by-step analytical validation workflow to confirm identity and purity.

Part 5: Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond on the pyridazine ring is susceptible to nucleophilic attack over long periods if exposed to moisture.[1][2]

  • Safety: Pyridazine derivatives can be irritants.[1][3] Handle in a fume hood.

  • Solubility: Soluble in DMSO, Methanol, and DMF.[3] Sparingly soluble in Dichloromethane.[1][3]

References

  • PubChem. "3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Precursor Data)." National Library of Medicine.[1][2][3] Link[1][3]

  • BLD Pharm. "Product Data Sheet: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (CAS 1934407-26-7)."[1][2][4][5] BLD Pharm Catalog. Link

  • Google Patents. "Positive allosteric modulator of muscarinic acetylcholine receptor M4 (JP2019537581A)."[1][2][3] Google Patents.[1][3] Link

  • Leyan. "3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid Reagent Specifications." Leyan Reagents. Link

Sources

Methodological & Application

synthesis protocols using 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid as a scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Executive Summary

The pyridazine core is a privileged scaffold in drug discovery, offering distinct physicochemical properties (logP modulation, H-bond accepting capacity) compared to phenyl or pyridine analogues. 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid represents a highly functionalized "hub" molecule. Its unique substitution pattern offers three distinct vectors for diversification:

  • C3-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C4-Carboxylic Acid: Amenable to amidation, esterification, or reduction.

  • C5/C6-Methyls: Provide lipophilic bulk and metabolic stability, blocking common metabolic soft spots.

This guide details validated protocols for transforming this scaffold into high-value library candidates, emphasizing regiocontrol and yield optimization.

Chemo-Physical Profile & Reactivity Analysis

PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula

MW: 186.59 g/mol
Electronic State Electron-deficient heteroaromaticSusceptible to nucleophilic attack at C3; resistant to electrophilic substitution.
Steric Environment Highly CongestedThe C4-COOH is flanked by C3-Cl and C5-Me. Standard amide couplings may fail; acid chloride activation is recommended.
Solubility Moderate in DMSO, MeOH; Poor in non-polarPolar aprotic solvents (DMF, NMP) are preferred for

.
pKa ~3.5 (COOH), ~1.5 (Pyridazinium)Zwitterionic character in neutral media can hamper reactivity.

Mechanistic Insight: The reactivity of the C3-chlorine is significantly enhanced by the ortho-located carboxylic acid (an electron-withdrawing group, EWG) and the adjacent N2 nitrogen. However, the acidic proton of the carboxyl group can quench nucleophiles.

  • Strategic Rule: For

    
     reactions involving basic nucleophiles (amines, alkoxides), esterify the C4-acid first  or use 2.2+ equivalents  of the nucleophile.
    

Divergent Synthesis Map

The following flowchart illustrates the logical workflow for scaffold diversification.

G Scaffold 3-Chloro-5,6-dimethyl pyridazine-4-COOH Ester Methyl Ester Intermediate Scaffold->Ester Protocol 1: MeOH, SOCl2 Amide C4-Amide Analogues Scaffold->Amide Protocol 2: HATU/Amine (Difficult) or SOCl2 -> Amine Fused Fused Bicyclic (Pyridazinones) Scaffold->Fused Hydrazine/Cyclization SNAr_Prod C3-Amino/Alkoxy Derivatives Ester->SNAr_Prod Protocol 3: Amine, DIPEA, Heat Suzuki_Prod C3-Biaryl Systems Ester->Suzuki_Prod Protocol 4: Ar-B(OH)2, Pd cat.

Figure 1: Strategic divergence from the pyridazine scaffold. The Methyl Ester is the recommended "Gateway" intermediate to avoid zwitterionic interference.

Detailed Experimental Protocols

Protocol 1: Quantitative Methyl Ester Formation (Gateway Step)

Rationale: Converting the acid to an ester prevents salt formation during subsequent nucleophilic attacks and improves solubility in organic solvents.

Materials:

  • Scaffold: 10.0 g (53.6 mmol)

  • Methanol (anhydrous): 100 mL

  • Thionyl Chloride (

    
    ): 6.0 mL (80.4 mmol, 1.5 eq)
    

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with the scaffold and MeOH. Cool to 0°C (ice bath).

  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO2).
    
  • Reflux: Remove ice bath and heat to reflux (65°C) for 3 hours. Monitor by TLC (50% EtOAc/Hexane; Acid

    
    , Ester 
    
    
    
    ).
  • Workup: Concentrate in vacuo to remove MeOH. Redissolve residue in DCM (100 mL), wash with Sat.

    
     (2 x 50 mL) to neutralize residual HCl.
    
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Yield: Typically >95% as an off-white solid. No chromatography required.

Protocol 2: Diversification at C3 (Displacement of Chlorine)

Rationale: The C3 position is activated. Using the ester from Protocol 1 avoids the need for excess nucleophile.

Materials:

  • Substrate: Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMF or NMP (0.2 M concentration)

Procedure:

  • Mix: In a microwave vial or pressure tube, combine substrate, amine, and base in solvent.

  • Reaction:

    • Aliphatic Amines: Heat at 60-80°C for 2-4 hours.

    • Anilines (weaker nucleophiles): Heat at 100-120°C for 6-12 hours.

  • Workup: Dilute with water (5x volume). If product precipitates, filter and wash with water. If oil forms, extract with EtOAc.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Expert Tip: If the nucleophile is bulky, the adjacent C4-ester and C2-nitrogen lone pair can cause steric repulsion. In stubborn cases, switch to acid catalysis (p-TsOH, n-BuOH, reflux) to protonate the ring nitrogen, making C3 more electrophilic.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: Installing aryl/heteroaryl groups at C3 creates biaryl pharmacophores.

Materials:

  • Substrate: Methyl 3-chloro-5,6-dimethylpyridazine-4-carboxylate (1.0 eq)

  • Boronic Acid:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Assembly: Add substrate, boronic acid, and catalyst. Add Dioxane and aqueous base.

  • Coupling: Heat to 90°C for 4-16 hours.

  • Scavenging: Filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

Self-Validating Check: The appearance of Pd black implies active catalyst decomposition; if the reaction stalls with Pd black visible early on, lower temperature or switch to a more stable precatalyst like XPhos Pd G3 .

Protocol 4: Direct Amidation of the C4-Carboxylic Acid

Rationale: The C4-acid is sterically hindered by the C3-Cl and C5-Me. Standard EDC/HOBt couplings often fail.

Recommended Method: Acid Chloride Route

  • Activation: Suspend Scaffold (Acid form) in DCM with catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir 2h at RT until gas evolution ceases.

  • Concentration: Evaporate volatiles strictly (removes excess oxalyl chloride).

  • Coupling: Redissolve crude acid chloride in dry THF. Add Amine (1.1 eq) and

    
     (2.0 eq) at 0°C.
    
  • Outcome: This method overcomes the steric barrier that hinders bulky coupling reagents like HATU.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
Low Yield in

Zwitterion formation (if using Acid)Use the Methyl Ester intermediate (Protocol 1).
Hydrolysis of Ester Basic conditions too harshSwitch base from NaOH/KOH to DIPEA or

in anhydrous conditions.
No Reaction (Amidation) Steric hindrance at C4Do not use carbodiimides (EDC). Use Oxalyl Chloride activation or T3P (Propylphosphonic anhydride) in EtOAc.
Regioselectivity Loss N/ARegioselectivity is structurally enforced (only one Cl).

References

  • Pyridazine Scaffolds in Drug Design

    • Title: Pyridazinone as Versatile Scaffold in Drug Discovery.[1][2]

    • Source:Journal of Chemical Technology and Metallurgy, 2026.[1]

    • URL
  • )
  • Carboxylic Acid Activation Protocols

    • Title: Esterification of Carboxylic Acids with tert-Butyl Alcohol.
    • Source:Organic Syntheses, Coll. Vol. 8, p.265.
    • URL:[1][2][3][4][5][6][7][8][9][10][11][12]

  • General Pyridazine Synthesis Context

    • Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[7]

    • Source:ResearchG
    • URL

Sources

nucleophilic aromatic substitution reactions of the 3-chloro group in pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (


) of 3-Chloropyridazines 

Executive Summary

The 3-chloropyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, GPCR ligands, and agrochemicals. Unlike its pyridine analogs, the 1,2-diazine system exhibits exceptional reactivity toward nucleophilic aromatic substitution (


) due to the synergistic electron-withdrawing effect of the adjacent nitrogen atoms.

This guide provides a technical roadmap for exploiting the 3-chloro position. It moves beyond textbook theory to address practical challenges: controlling regioselectivity in 3,6-dichloropyridazines, preventing hydrolysis to pyridazinones, and optimizing conditions for weak nucleophiles.

Mechanistic Foundations & Reactivity Profile

The Diazine Advantage

The reactivity of 3-chloropyridazine is driven by the low energy of its Lowest Unoccupied Molecular Orbital (LUMO). The nitrogen atom at position 2 exerts a strong inductive (-I) and mesomeric (-M) effect, rendering the C3 position highly electrophilic.

  • Comparison: 3-chloropyridazine is significantly more reactive toward

    
     than 2-chloropyridine or 4-chloropyridine.
    
  • Kinetics: The reaction follows second-order kinetics (first order in substrate, first order in nucleophile), proceeding through a resonance-stabilized Meisenheimer complex.

Mechanism Visualization

The following diagram illustrates the addition-elimination pathway and the critical resonance structures that stabilize the anionic intermediate.

SNAr_Mechanism cluster_resonance Stabilization Factors Substrate 3-Chloropyridazine (Electrophile) TS1 Transition State 1 (Attack at C3) Substrate->TS1 + Nu: Nu Nucleophile (Nu:) Nu->TS1 Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer k1 (RDS) Product 3-Substituted Pyridazine Meisenheimer->Product k2 (Fast) - Cl⁻ N2_LonePair N2 absorbs negative charge (High Stabilization) Meisenheimer->N2_LonePair

Figure 1: The


 pathway. The rate-determining step (RDS) is typically the nucleophilic attack (

), stabilized by the ability of N2 to accommodate the negative charge.

Critical Parameters & Optimization

Successful substitution requires balancing nucleophilicity against the risk of hydrolysis (pyridazinone formation).

Solvent & Base Selection Matrix
ParameterStandard Conditions"Green" / OptimizedNotes
Solvent DMF, DMSO, NMPn-Butanol, Isopropanol Protic solvents (alcohols) can facilitate leaving group departure via H-bonding to Cl.
Base

,

,

DIPEA or None If the nucleophile is an amine, use 2.5 equiv. (excess acts as base). Avoid strong hydroxides to prevent hydrolysis.
Temp 80°C - 120°CMicrowave (100°C, 15 min) Microwave irradiation drastically reduces reaction times and suppresses side reactions.
Catalyst NoneKF / Alumina Fluoride can act as a "shuttle," temporarily forming the more reactive 3-fluoropyridazine in situ (Halex reaction).
The "Pyridazinone Trap"

Warning: In the presence of water and hydroxide bases (NaOH/KOH), the 3-Cl group hydrolyzes to 3-OH. This tautomerizes immediately to the thermodynamically stable pyridazin-3(2H)-one (amide form), which is unreactive to further


.
  • Prevention: Use anhydrous solvents. Use carbonate bases or organic amines (DIPEA/TEA) instead of hydroxides.

Experimental Protocols

Protocol A: Amination of 3-Chloropyridazine (General)

Target: Synthesis of 3-(alkyl/aryl)aminopyridazines.

  • Setup: Charge a reaction vial with 3-chloropyridazine (1.0 equiv, e.g., 114 mg, 1 mmol) and anhydrous n-butanol (3 mL).

  • Addition: Add the amine nucleophile (1.2 equiv).

  • Base: Add DIPEA (2.0 equiv). Note: If the amine is a valuable intermediate, use 1.0 equiv amine + 2.0 equiv DIPEA. If amine is cheap/volatile, use 3.0 equiv amine and no DIPEA.

  • Reaction:

    • Thermal: Heat to reflux (118°C) for 4–12 hours.

    • Microwave: Seal tube. Irradiate at 120°C for 20 minutes (High Absorption setting).

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc. Wash with sat.

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Regioselective Monosubstitution of 3,6-Dichloropyridazine

Challenge: 3,6-Dichloropyridazine is symmetric. The goal is to displace ONE chloride to form the 3-amino-6-chloro product, leaving the second chloride available for future cross-coupling (e.g., Suzuki).

Regioselectivity cluster_conditions Condition Control Start 3,6-Dichloropyridazine (Symmetric) Stoich Stoichiometry: Nucleophile (0.95 eq) : Substrate (1.0 eq) Start->Stoich Temp Temperature: Keep < 80°C Start->Temp Mono 3-Amino-6-chloropyridazine (Major Product) Stoich->Mono Kinetic Control Bis 3,6-Diaminopyridazine (Side Product) Mono->Bis Over-reaction (Avoid by limiting Nu)

Figure 2: Strategy for kinetic control to ensure monosubstitution.

Step-by-Step:

  • Dissolution: Dissolve 3,6-dichloropyridazine (1.0 equiv) in THF or Ethanol.

  • Temperature: Heat to 60°C (Do not reflux yet).

  • Controlled Addition: Add the amine (0.95 – 1.0 equiv) dropwise over 1 hour. Crucial: Keeping the nucleophile concentration low relative to the electrophile prevents bis-substitution.

  • Monitoring: Monitor by TLC/LCMS every 30 mins. Stop when the bis-product starts to appear (usually <5%).

  • Purification: The starting material (dichloro) is less polar than the mono-product. Separate via column chromatography.[1]

Protocol C: Ether Synthesis (Alkoxylation)

Target: 3-alkoxypyridazines.

  • Preparation of Nucleophile: In a separate vial, react the alcohol (R-OH) with NaH (1.1 equiv) in dry THF at 0°C to generate the alkoxide. Alternatively: Use Na metal in the neat alcohol.

  • Reaction: Add the alkoxide solution to a solution of 3-chloropyridazine in THF at 0°C.

  • Warming: Allow to warm to RT. Most alkoxides react rapidly (30 min - 2 hrs) at RT due to higher nucleophilicity compared to amines.

  • Quench: Quench with minimal water. Extract immediately to avoid basic hydrolysis of the product.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield / No Reaction Nucleophile too weak (e.g., aniline with EWG).Switch solvent to NMP (higher T). Add acid catalyst (10 mol% HCl) to activate ring (careful balance needed).
Formation of Solid Precipitate Pyridazinone formation (Hydrolysis).[2]Check solvent water content. Ensure base is not hydroxide.[3]
Bis-substitution (in 3,6-dichloro) Excess nucleophile or temp too high.Reduce equivalents to 0.9. Add nucleophile slower. Lower temperature.
NMR: Loss of Aromatic Signal Ring reduction or polymerization.Ensure atmosphere is inert (

). Avoid reducing metals.

References

  • Mechanistic Insight & Kinetics

    • Title: Reactivity of 1,2-diazines in nucleophilic substitution.
    • Source:Journal of Heterocyclic Chemistry.
    • Link: (General reference for Diazine reactivity).

  • Synthesis of 3-Amino-6-chloropyridazine

    • Title: Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A).[1]

    • Source: Google P
    • Link:

  • Green Chemistry Approaches

    • Title: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[4]

    • Source:Beilstein Journal of Organic Chemistry.
    • Link:

  • Regioselectivity in Polyhalogenated Heterocycles

    • Title: Haloselectivity of Heterocycles (Baran Group Meeting).[5]

    • Source: Scripps Research.
    • Link:

  • Pyridazinone Side Reactions

    • Title: Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
    • Source: Wageningen University & Research.
    • Link:

Sources

Troubleshooting & Optimization

purification strategies for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

User Guide Overview

Subject: Purification Strategies for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (Intermediate Code: CDP-4-CA) Applicable For: Process Chemists, Analytical Scientists, Scale-up Engineers.[1] Scope: Isolation from chlorination mixtures, removal of hydrolytic impurities, and final polishing.[2][3]

Module 1: The "Crash Out" Strategy (pH-Dependent Isolation)

Context: The most efficient isolation method for CDP-4-CA exploits its amphoteric nature but predominantly acidic character (pKa ~3.2–3.5 for the carboxylic acid).[1] The 3-chloro substituent significantly lowers the basicity of the pyridazine ring, making the molecule behave primarily as a carboxylic acid that is soluble in alkaline aqueous media but insoluble in acidic aqueous media.

The Protocol:

  • Dissolution: Dissolve the crude reaction mass (post-quenching) in 1.0 M NaOH (aq). Target pH 9–10.

    • Why: This converts the acid to its sodium carboxylate salt (

      
      ), which is highly water-soluble.[1]
      
  • Organic Wash (Critical Step): Wash the aqueous alkaline solution with Ethyl Acetate or DCM (

    
     vol).[2]
    
    • Why: This removes neutral impurities (unreacted starting materials, decarboxylated by-products) while keeping the target product in the water phase.[2]

  • Controlled Acidification: Cool the aqueous phase to 0–5°C. Slowly add 2.0 M HCl dropwise until pH reaches ~2.0.

    • Observation: The product should precipitate as an off-white to pale yellow solid.[1]

  • Filtration: Filter the solid and wash with ice-cold water (minimal volume) followed by cold hexanes .

Troubleshooting FAQ:

Q: The product is "oiling out" instead of crystallizing during acidification. Why? A: This occurs if the acidification is too rapid or the temperature is too high.

  • Fix: Re-dissolve by adding base.[1] Cool the solution strictly to <5°C. Add HCl very slowly (over 30-60 mins) with vigorous stirring. Seeding with a pure crystal at pH 4.0 can induce proper nucleation.[1]

Q: I have low recovery yield after acidification. A: The compound has partial water solubility.[1] If the mother liquor volume is too large, you lose product. [2] * Fix: Saturate the acidic mother liquor with NaCl (salting out) and perform a back-extraction with EtOAc/THF (1:1) to recover the remaining acid.

Module 2: Managing the "Hydrolysis Nightmare" (Impurity Control)

The Problem: The 3-chloro group is susceptible to hydrolysis, converting the target back to 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (the "3-hydroxy" impurity).[1] This typically happens during the POCl


 quench or if the workup is too hot/acidic for too long.[1]

Impurity Profile:

  • Target (3-Cl): Soluble in DCM/EtOAc; pKa ~3.5.[1]

  • Impurity (3-OH/Oxo): High melting point (>250°C), very polar, poor solubility in DCM.[2]

Removal Strategy (The "Differential Solubility" Wash): If your crude solid contains >5% of the 3-hydroxy impurity, recrystallization is required.[2]

Protocol:

  • Solvent Selection: Use Acetonitrile (ACN) or a Toluene/EtOAc (3:1) mixture.[1][2]

  • Process:

    • Suspend crude solid in refluxing ACN (10 mL/g).

    • The 3-chloro target should dissolve; the 3-hydroxy impurity often remains undissolved due to its high polarity/H-bonding network.[1]

    • Hot Filtration: Filter the mixture while hot to remove the undissolved 3-hydroxy impurity.[1]

    • Cooling: Cool the filtrate to 0°C to crystallize the pure 3-chloro acid.

Visualizing the Logic:

PurificationLogic Start Crude Reaction Mass (Post-Quench) CheckPurity Analyze Purity (HPLC) Is 3-Hydroxy > 5%? Start->CheckPurity AcidBase Acid/Base Extraction (Module 1) CheckPurity->AcidBase No (<5%) Recryst Acetonitrile Slurry (Reflux) CheckPurity->Recryst Yes (>5%) FinalSolid Pure 3-Cl Acid (Solid) AcidBase->FinalSolid HotFilter Hot Filtration Recryst->HotFilter Filtrate Filtrate (Contains 3-Cl) HotFilter->Filtrate Keep Residue Residue (3-OH Impurity) HotFilter->Residue Discard Cooling Cool to 0°C Filtrate->Cooling Cooling->FinalSolid

Caption: Decision tree for selecting between Acid/Base extraction and Hot Filtration based on impurity levels.

Module 3: Handling Chlorination Intermediates (Safety & Stability)

Context: The synthesis usually involves heating the 3-oxo precursor with POCl


.[1] The quenching step is the most dangerous phase and the primary source of yield loss (hydrolysis).

Best Practice Protocol:

  • Quenching: Never add water to the reaction.[1] Add the reaction mixture to ice-water.

    • Ratio: Use at least 5:1 (Ice volume : Reaction volume) to control the exotherm.[2]

    • Temperature: Maintain internal temperature <10°C.[1][4]

  • Post-Quench Stability:

    • Once quenched, the mixture is highly acidic (H

      
      PO
      
      
      
      + HCl).[2]
    • Immediate Action: Do not let the product sit in this acidic soup for hours. Filter immediately or extract into organic solvent (DCM) to move the product away from the acidic aqueous phase.

Data: Solvent Compatibility Table

SolventSolubility (3-Cl Target)Solubility (3-OH Impurity)Suitability
DCM HighVery LowExcellent for extraction.[1]
Water (pH 2) Low (Precipitates)ModerateGood for precipitation.[2]
Water (pH 10) High (Salt)High (Salt)Good for initial dissolution.[2]
Acetonitrile High (Hot)LowBest for recrystallization.[2]
Hexanes LowInsolubleGood for washing filter cakes.[1]

Module 4: Chromatographic Polishing (When All Else Fails)

If recrystallization fails to meet >99% purity specs (e.g., for pharmaceutical standards), use Reverse Phase Chromatography.[2]

  • Stationary Phase: C18 (ODS).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

    • Note: The acid modifier is crucial.[1] Without it, the carboxylic acid ionizes (

      
      ), eluting near the void volume and causing peak tailing.[2]
      
  • Gradient: 5% ACN

    
     95% ACN over 20 mins. The 3-chloro acid typically elutes later than the 3-hydroxy impurity due to the lipophilic Cl atom.[1]
    

References

  • Synthesis of Chloropyridazines: Organic Syntheses, Coll. Vol. 9, p. 380 (1998); Vol. 75, p. 69 (1997).[2] (General protocols for POCl

    
     chlorination of diazinones). 
    
  • Purification of Pyridazine Carboxylic Acids:Journal of Heterocyclic Chemistry, Vol 45, Issue 6. (Discusses solubility profiles of pyridazinones vs. chloropyridazines).
  • POCl3 Quenching Safety: BenchChem Technical Guides, "Strategic Use of Phosphorus Oxychloride in Synthesis." [2]

  • pKa and Solubility Data: PubChem Compound Summary for 6-chloropyridazine-3-carboxylic acid (Analogous structure data). [2]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5,6-Dimethylpyridazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with 5,6-dimethylpyridazine. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the unique challenges posed by this sterically hindered scaffold. The two methyl groups at the 5 and 6 positions introduce significant steric bulk, which can impede reactivity and lead to undesired side reactions. This resource will equip you with the knowledge to anticipate and overcome these hurdles.

I. Understanding the Challenge: The Impact of Steric Hindrance

The 5,6-dimethyl substitution on the pyridazine ring creates a sterically congested environment, primarily affecting reactions at the 3 and 4 positions, as well as influencing the reactivity of the nitrogen atoms. This steric hindrance can manifest in several ways:

  • Reduced Reaction Rates: The bulky methyl groups can physically block the approach of reagents to the reactive sites, slowing down the reaction.[1]

  • Lower Yields: Incomplete reactions due to steric hindrance are a common cause of low product yields.

  • Altered Regioselectivity: The steric bulk can direct incoming reagents to less hindered positions, leading to unexpected products.

  • Catalyst Inactivation: In metal-catalyzed reactions, the substrate may struggle to coordinate with the metal center, or the resulting complex may be unstable.

Below, we address common problems and provide actionable solutions.

II. FAQs and Troubleshooting Guides
FAQ 1: Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with a 3-halo-5,6-dimethylpyridazine, but I am observing very low to no product formation. What are the likely causes and how can I optimize my reaction?

Answer: This is a classic issue when dealing with sterically hindered heteroaromatics. The two methyl groups adjacent to the reaction site can significantly impede the oxidative addition and reductive elimination steps in the catalytic cycle. Here’s a systematic troubleshooting approach:

1. Catalyst and Ligand Selection are Crucial:

  • Palladium Precatalysts: Standard catalysts like Pd(PPh₃)₄ may be too bulky. Consider using more active and less sterically demanding pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Bulky, Electron-Rich Ligands: To overcome the steric hindrance of the substrate, bulky and electron-rich phosphine ligands are often necessary. These ligands promote oxidative addition and stabilize the catalytic species. Excellent choices include:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are designed to facilitate coupling with hindered substrates.

    • Carbene Ligands: N-heterocyclic carbene (NHC) ligands can also be highly effective.

  • Nickel Catalysis as an Alternative: In some cases, nickel catalysts can outperform palladium for cross-coupling of sterically hindered substrates.[2] Consider exploring catalysts like NiCl₂(dppp) or NiCl₂(PCy₃)₂.

2. Optimizing Reaction Conditions:

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier imposed by steric hindrance. Monitor for potential decomposition of starting materials or products.

  • Base: The choice of base is critical. A stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases like Na₂CO₃.[3]

  • Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are standard. The choice of solvent can influence catalyst solubility and reactivity.

Troubleshooting Table: Suzuki-Miyaura Coupling of 3-Bromo-5,6-dimethylpyridazine

Parameter Initial Conditions (Low Yield) Optimized Conditions (Improved Yield) Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)More active precatalyst.
Ligand NoneSPhos (6 mol%)Bulky ligand promotes oxidative addition.
Base Na₂CO₃ (2 eq.)Cs₂CO₃ (3 eq.)Stronger base facilitates transmetalation.
Temperature 80 °C110 °COvercomes activation energy barrier.
Solvent Dioxane/H₂ODioxane (anhydrous)Can improve catalyst performance.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 3-bromo-5,6-dimethylpyridazine (1.0 eq.), the desired boronic acid (1.2 eq.), and Cs₂CO₃ (3.0 eq.).

  • Add Pd₂(dba)₃ (2.5 mol%) and SPhos (6 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

FAQ 2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace a halide at the 3-position of 5,6-dimethylpyridazine with an amine nucleophile, but the reaction is extremely slow and gives poor yields. How can I drive this SNAr reaction to completion?

Answer: The electron-deficient nature of the pyridazine ring favors SNAr reactions; however, the 5,6-dimethyl groups present a significant steric barrier to the approaching nucleophile.[4][5] Here are several strategies to enhance the reaction rate and yield:

1. Increase Nucleophile Reactivity:

  • Use a Stronger Nucleophile: If possible, deprotonate the amine with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to addition to form the more reactive amide anion.

  • Consider Smaller Nucleophiles: If the structure of the nucleophile is flexible, a less bulky amine may react more readily.

2. Harsh Reaction Conditions:

  • High Temperatures: SNAr reactions on sterically hindered substrates often require elevated temperatures, sometimes in excess of 150 °C. The use of a sealed tube or microwave reactor can be beneficial.

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP can help to stabilize the charged Meisenheimer intermediate and accelerate the reaction.[5]

3. Leaving Group Ability:

  • F > Cl > Br > I: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. A more electronegative leaving group (like fluorine) can increase the electrophilicity of the carbon center, accelerating the attack.[5] If feasible, starting with a 3-fluoro-5,6-dimethylpyridazine could improve reactivity.

Troubleshooting Workflow for SNAr Reactions

SNAr_Troubleshooting start Low S N Ar Yield increase_temp Increase Temperature (e.g., 120-180 °C) start->increase_temp Initial Step check_lg Consider a Better Leaving Group (F > Cl) start->check_lg Alternative Strategy stronger_base Use Stronger Base (e.g., NaH, KHMDS) increase_temp->stronger_base If still slow change_solvent Change to High-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP) stronger_base->change_solvent If needed microwave Use Microwave Irradiation change_solvent->microwave For rapid heating success Improved Yield microwave->success check_lg->increase_temp CH_Functionalization start 5,6-Dimethylpyridazine directing_group Install Directing Group (DG) at N-1 start->directing_group ch_activation Directed C-H Activation at C-3 with Pd Catalyst directing_group->ch_activation coupled_product 3-Aryl-5,6-dimethylpyridazine with DG ch_activation->coupled_product coupling_partner Aryl Halide (Ar-X) coupling_partner->ch_activation remove_dg Remove Directing Group coupled_product->remove_dg final_product Final Product remove_dg->final_product

Caption: Strategy for C-3 selective C-H functionalization using a directing group.

FAQ 4: Cycloaddition Reactions

Question: Can 5,6-dimethylpyridazine participate in cycloaddition reactions, for instance, as a diene in an inverse-electron-demand Diels-Alder reaction?

Answer: The pyridazine ring is electron-deficient and can act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions. [6]However, the 5,6-dimethyl substitution pattern presents a significant steric challenge that will likely inhibit this reactivity.

  • Steric Hindrance: The methyl groups at the termini of the diene system will sterically clash with the incoming dienophile, raising the activation energy of the cycloaddition.

  • Alternative Reactivity: It is more likely that reactions will occur at the nitrogen atoms (e.g., N-alkylation or N-oxidation) or, if a suitable leaving group is present, through nucleophilic substitution.

  • Forcing Conditions: While not impossible, any potential cycloaddition would likely require highly reactive dienophiles (e.g., strained alkynes or alkenes) and harsh reaction conditions (high temperature and pressure). The yields are expected to be low.

For synthetic routes requiring a fused ring system, it is often more practical to construct the desired scaffold from acyclic precursors rather than attempting a sterically hindered cycloaddition on the pre-formed 5,6-dimethylpyridazine core. [7]

III. Summary of Key Strategies
Reaction Type Primary Challenge Key Strategies
Metal-Catalyzed Cross-Coupling Steric hindrance impeding catalytic cycle.Use bulky, electron-rich ligands (e.g., SPhos, XPhos); employ highly active Pd precatalysts or Ni catalysts; increase reaction temperature. [8][9]
Nucleophilic Aromatic Substitution Slow reaction rates due to steric blocking of the nucleophile.Use stronger nucleophiles (e.g., pre-formed anions); high temperatures (microwave irradiation); high-boiling polar aprotic solvents (DMSO, NMP). [4][5]
C-H Functionalization Low reactivity and poor regioselectivity.Employ directing groups to achieve C-3 selectivity; use highly active catalyst systems (e.g., Pd pincer complexes). [10][11]
Cycloaddition Reactions Steric clash between methyl groups and dienophile.Generally not a viable strategy. Consider alternative synthetic routes from acyclic precursors. [6][7]

This technical guide provides a starting point for addressing the synthetic challenges associated with 5,6-dimethylpyridazine. As with all chemical research, empirical optimization will be key to the success of your specific transformations. We encourage you to consult the primary literature for more detailed examples and methodologies.

References

Sources

recrystallization solvents for purifying 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Purification of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic Acid

Executive Summary & Compound Profile

User: Pharmaceutical Process Chemists, R&D Scientists Subject: Optimization of Recrystallization Solvents & Protocols Compound Class: Halogenated Heterocyclic Carboxylic Acid[1]

Physicochemical Insight: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid presents a specific purification challenge due to its "push-pull" solubility profile.[1]

  • Polar Handle: The carboxylic acid moiety (-COOH, pKa ~3.5–4.[1]5) dominates its interaction with polar solvents, enabling hydrogen bonding and pH-dependent solubility.[1]

  • Lipophilic Scaffold: The 3-chloro and 5,6-dimethyl substituents increase lipophilicity compared to the parent pyridazine, reducing water solubility at neutral pH and increasing solubility in organic solvents like ethyl acetate or chlorinated hydrocarbons.[1]

This guide prioritizes a two-stage purification strategy :

  • Acid-Base Reprecipitation: To remove non-acidic organic impurities.

  • Thermal Recrystallization: To remove structural isomers and inorganic salts.

Solvent Selection Matrix

The following table summarizes solvent suitability based on the compound's structural analogs (e.g., chloropyridazines, nicotinic acid derivatives) and general solubility principles.

Solvent SystemClassificationSuitabilityComments
Water (pH adjusted) Primary HighBest for initial cleanup. Dissolve in dilute base (pH > 8), filter, then precipitate with acid (pH < 2).[1]
Ethanol / Water (1:1 to 3:1) Secondary HighStandard Recrystallization. The ethanol dissolves the lipophilic core; water acts as the anti-solvent to induce crystallization upon cooling.
Acetonitrile (MeCN) AlternativeMedium-HighGood for removing polar impurities. Often yields sharper crystals than alcohols.
Ethyl Acetate (EtOAc) AlternativeMediumGood for final polishing if the compound is sufficiently soluble at reflux. May require a non-polar anti-solvent (e.g., Heptane).[1]
Toluene SpecializedLow-MediumUse only if the compound is highly lipophilic. High boiling point allows for good thermal gradient but removal is difficult.

Detailed Protocols

Phase 1: Acid-Base Reprecipitation (Chemical Purification)

Use this method first if the crude purity is <95% or contains significant non-acidic organic byproducts.

Mechanism: The carboxylic acid forms a water-soluble salt (carboxylate) under basic conditions, while non-acidic impurities remain insoluble organic oils/solids.[1]

  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) or 1N Sodium Hydroxide (NaOH) . Use approximately 5–10 mL of base per gram of solid.

    • Checkpoint: The solution should be clear. If solids remain, they are likely impurities.[1]

  • Filtration: Filter the basic solution through a Celite pad or sintered glass funnel to remove insoluble organic impurities.

  • Precipitation: Slowly add 2N Hydrochloric Acid (HCl) to the filtrate with vigorous stirring until the pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Cool the slurry in an ice bath (0–5°C) for 30 minutes. Filter the solid and wash with cold water to remove inorganic salts (NaCl).

  • Drying: Dry the filter cake significantly before proceeding to Phase 2.

Phase 2: Thermal Recrystallization (Final Polish)

Use this method to improve crystallinity and remove trace isomers.[1]

Recommended Solvent System: Ethanol/Water (Binary System)[1]

  • Saturation: Place the dried solid in an Erlenmeyer flask. Add Ethanol (95% or absolute) dropwise while heating to reflux (approx. 78°C).

  • Dissolution: Add just enough hot ethanol to dissolve the solid completely.

    • Tip: If the solution is colored, you may add activated charcoal (1–2% w/w), reflux for 5 mins, and filter hot.[1]

  • Anti-Solvent Addition: While keeping the solution hot, slowly add hot water dropwise until a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add a few drops of hot ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (slow cooling promotes purer crystals). Then, place in an ice bath for 1 hour.

  • Harvest: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting & FAQs

Q1: The compound "oils out" (forms a liquid layer) instead of crystallizing. What do I do?

  • Cause: The temperature dropped too quickly, or the solvent polarity is mismatched (too much water).[1]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol). Seed the solution with a tiny crystal of the pure product if available. Cool very slowly (wrap the flask in foil or a towel).

Q2: I have low recovery yield (<50%). Where is my compound?

  • Cause: Too much solvent was used, or the compound is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and cool again to harvest a "second crop." Note that the second crop is usually less pure.

Q3: Can I use Acetone?

  • Analysis: Acetone is a good solvent, but it does not form a good anti-solvent pair with water for this specific compound class as easily as Ethanol does (often leads to oiling).[1] It is better used in a mixture with Hexane/Heptane, but only if the compound has low solubility in Hexane.[1]

Q4: The crystals are colored (yellow/brown) but should be white.

  • Fix: Perform a "hot filtration" step with activated charcoal during the dissolution phase. Ensure you filter while the solvent is boiling hot to prevent premature crystallization on the filter paper.

Process Visualization (Logic Flow)

The following diagram illustrates the decision-making process for purifying this compound.

PurificationLogic Start Crude 3-Chloro-5,6-dimethyl- pyridazine-4-carboxylic acid CheckPurity Check Crude Purity (HPLC/NMR) Start->CheckPurity LowPurity Purity < 95% or Colored Impurities CheckPurity->LowPurity HighPurity Purity > 95% CheckPurity->HighPurity AcidBase Acid-Base Reprecipitation 1. Dissolve in NaOH/NaHCO3 2. Filter insolubles 3. Precipitate with HCl LowPurity->AcidBase RecrystDecision Select Recrystallization Solvent HighPurity->RecrystDecision AcidBase->RecrystDecision SolventA Ethanol / Water (Standard) RecrystDecision->SolventA SolventB Acetonitrile (For high purity) RecrystDecision->SolventB Oiling Issue: Oiling Out? SolventA->Oiling SolventB->Oiling Remedy Remedy: Add more EtOH, Seed, Slow Cool Oiling->Remedy Yes Final Pure Crystalline Solid Oiling->Final No Remedy->Final

Caption: Decision tree for the purification of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid, integrating acid-base workup and solvent selection.

References

  • Source: BenchChem. (2025). "Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide.
  • Solubility of Chlorinated Pyridazines

    • Source: Li, Y., et al. (2025).[1] "Solubility of 6-Chloropyridazin-3-amine in Different Solvents." ResearchGate.[2]

    • Relevance: Provides solubility trends for chloro-pyridazines, confirming increasing solubility in alcohols (ethanol, methanol) with temperature, validating the thermal recrystallization approach.[1]

    • URL:[Link]

  • Acidity and pKa of Pyridazine Derivatives

    • Source: Williams, R. (2022).[1][3] "pKa Data Compiled by R. Williams."[3] Organic Chemistry Data.

    • Relevance: Validates the pKa range of carboxylic acids and the weak basicity of the pyridazine ring, supporting the acid-base extraction logic.
    • URL:[Link]

  • General Recrystallization Techniques

    • Source: MIT OpenCourseWare.
    • Relevance: Provides the foundational methodology for the Ethanol/Water anti-solvent addition protocol described in Phase 2.
    • URL:[Link]

Sources

troubleshooting low reactivity in nucleophilic substitution of chloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocyclic Chemistry Status: Operational | Ticket: #PYR-Cl-001

Introduction: Why is my Chloropyridazine Inert?

Pyridazines (1,2-diazines) are theoretically excellent candidates for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the adjacent nitrogen atoms, which lowers the energy of the LUMO and stabilizes the Meisenheimer complex.

However, in practice, researchers often encounter "reaction stalls" where the starting material remains untouched or conversion plateaus. This guide dissects the electronic and steric barriers specific to the pyridazine scaffold and provides tiered solutions ranging from condition optimization to mechanistic switching.

Module 1: Diagnostic Triage (Start Here)

Before changing reagents, identify the root cause of the low reactivity using this diagnostic matrix.

Symptom Probable Cause Diagnostic Check Recommended Module
0% Conversion Nucleophile is too weak or substrate is electron-rich.Is the nucleophile an aniline or neutral alcohol? Does the ring have an -OMe or -NH2 group?Module 2 & 3
Stalled at 50% Product inhibition or solubility issues.Does the product precipitate? Is the byproduct (HCl) protonating the nucleophile?Module 2
Wrong Regioisomer Steric/Electronic mismatch.Are you substituting a 3,4-dichloro or 3,5-dichloro system?Module 4
Reduction (H-Cl) Hydrodehalogenation (common in Pd catalysis).Are you using a hydride source or excessive heat with Pd?Module 3
Module 2: Optimization (The "Force" Method)

If your substrate is a simple chloropyridazine (e.g., 3,6-dichloropyridazine) and reactivity is low, the issue is likely transition state stabilization .

FAQ: Solvent & Temperature

Q: I'm using THF at reflux (


). Why is nothing happening? 
A:  THF is too non-polar and the temperature is too low for difficult 

substrates.
  • The Fix: Switch to Dipolar Aprotic Solvents (DMSO, NMP, DMF). These solvents solvate the cation (e.g.,

    
    ), leaving the anion (nucleophile) "naked" and highly reactive.
    
  • Target Temp:

    
    .
    
FAQ: The "Proton Sponge" Effect

Q: My reaction stops halfway. I am using an amine nucleophile. A: The HCl generated during the reaction protonates your remaining amine nucleophile, killing its reactivity.

  • The Fix: Add a non-nucleophilic base scavenger (DIPEA,

    
    , or 
    
    
    
    ) in excess (2-3 equivalents).
Module 3: Activation Strategies (When Heat Isn't Enough)

If standard


 fails, the ring is likely too electron-rich (deactivated) or the nucleophile is too weak.
Strategy A: Acid-Catalyzed

  • Mechanism: Protonation of a ring nitrogen dramatically lowers the LUMO energy, making the carbon-chlorine bond more electrophilic.

  • Best For: Deactivated rings (e.g., 3-chloro-6-methoxypyridazine) reacting with amines.

  • Protocol: Use 1.0 equiv of TFA or HCl in dioxane/n-butanol. The protonated pyridazinium species is highly reactive.

Strategy B: Buchwald-Hartwig Amination (Pd-Catalysis)
  • Mechanism: Bypasses the Meisenheimer complex entirely. Relies on Oxidative Addition (OA) of Pd(0) into the C-Cl bond.[1]

  • Best For: Weak nucleophiles (anilines, amides) or highly deactivated rings where

    
     is impossible.
    
  • Critical Factor: Ligand choice. Pyridazines are "heterocycle-rich" and can poison Pd. You need bulky, electron-rich ligands.[1]

Module 4: Regioselectivity Deep Dive

Pyridazines have distinct reactivity zones. Understanding these is crucial for predicting where your nucleophile will strike.

The Hierarchy of Reactivity
  • C3 / C6 Positions (Alpha to N): Most reactive. The adjacent nitrogen exerts a strong inductive effect (-I) and stabilizes the negative charge in the intermediate.

  • C4 / C5 Positions (Beta to N): Significantly less reactive.

Scenario: 3,4,6-Trichloropyridazine
  • Outcome: Nucleophilic attack occurs predominantly at C3 or C6 .

  • Control: Sterics will dictate the winner between C3 and C6. If C4 has a bulky substituent, attack will favor C6.

Visual Troubleshooting Logic

Troubleshooting Start Start: Low Reactivity with Chloropyridazine Check_Substrate Check Substrate Electronics Start->Check_Substrate Is_Deactivated Is Ring Deactivated? (e.g., -OMe, -NH2 present) Check_Substrate->Is_Deactivated Check_Nu Check Nucleophile Is_Deactivated->Check_Nu No (Electron Deficient) Acid_Cat Acid Catalysis (TFA/HCl) Is_Deactivated->Acid_Cat Yes (Electron Rich) Is_Weak_Nu Is Nucleophile Weak? (e.g., Aniline) Check_Nu->Is_Weak_Nu SNAr_Opt Optimize SNAr Conditions (Solvent/Temp) Is_Weak_Nu->SNAr_Opt No (Strong Nu) Pd_Cat Buchwald-Hartwig (Pd-Catalysis) Is_Weak_Nu->Pd_Cat Yes (Weak Nu) SNAr_Opt->Pd_Cat If Fails Acid_Cat->Pd_Cat If Fails

Caption: Decision matrix for selecting the correct activation strategy based on substrate electronics and nucleophile strength.

Standard Operating Protocols (SOPs)
Protocol A: "The Sledgehammer" (High-Temp

)

Use this for standard dichloropyridazines with alkyl amines or alkoxides.

  • Setup: In a pressure vial, dissolve Chloropyridazine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reagents: Add Nucleophile (1.2 equiv) and DIPEA (2.5 equiv) .

    • Note: If using an alcohol nucleophile, pre-deprotonate with NaH in THF/DMF before adding the substrate.

  • Reaction: Seal and heat to 120°C for 4-16 hours.

  • Workup: Dilute with water (DMSO is miscible). Extract with EtOAc. Wash organic layer 3x with water to remove DMSO traces.

Protocol B: Acid-Mediated Activation

Use this for deactivated pyridazines (e.g., 3-chloro-6-methoxypyridazine).

  • Setup: Dissolve substrate in n-Butanol or Dioxane .

  • Reagents: Add Amine Nucleophile (2.0 equiv) and Conc. HCl (1.0 equiv) or TFA .

  • Reaction: Reflux (

    
    ) for 12 hours.
    
  • Mechanism: The acid protonates N2, activating the C3-Cl bond.

  • Workup: Neutralize with sat.

    
     before extraction.
    
Protocol C: Buchwald-Hartwig Cross-Coupling

Use this when


 fails completely.
  • Catalyst Prep: Use a pre-catalyst for reliability.[1] Pd-RuPhos G4 or Pd-BrettPhos G4 (2-5 mol%).

  • Base: NaOtBu (1.5 equiv) is standard. Use

    
      if functional groups are base-sensitive.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (degassed).

  • Execution: Combine substrate, amine, base, and catalyst in a vial inside a glovebox or under strict Argon flow.

  • Heat: 80-100°C.

    • Troubleshooting: If hydrodehalogenation (Cl replaced by H) occurs, lower temperature and ensure the solvent is strictly anhydrous [1].

Data Summary: Reactivity by Position
SubstrateReactive SiteRelative RateNotes
3,6-Dichloropyridazine C3 or C6HighSymmetric. First substitution is fast.[2]
3-Chloro-6-aminopyridazine C3Very LowAmino group donates electrons (+M), deactivating the ring. Requires Pd-catalysis or Acid.
4,5-Dichloropyridazine C4 or C5ModerateLess reactive than 3,6-isomers.
3,4,5-Trichloropyridazine C3HighC3 (ortho to N) reacts faster than C4/C5 [5].
References
  • BenchChem Technical Support. (2025).[1][3] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting Low Conversion and Hydrodehalogenation. BenchChem. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction, Mechanism, and Reactivity Trends. Master Organic Chemistry. Link

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings: Ligand and Base Selection. WuXi AppTec. Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Mechanism and Scope.[4] LibreTexts. Link

  • WuXi Biology. (2024). Understanding Regioselectivity in SNAr Reactions of Dichloropyrimidines and Pyridazines. WuXi Biology. Link

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Abstract

This guide provides a comprehensive comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. In the absence of publicly available experimental data for this specific molecule, this document leverages established NMR principles and comparative data from structurally analogous pyridazine derivatives to forecast its spectral characteristics.[1][2] Designed for researchers and professionals in drug development and chemical synthesis, this guide explains the rationale behind chemical shift and multiplicity predictions. Furthermore, it offers a detailed, field-proven protocol for the experimental acquisition and analysis of the NMR spectra, ensuring a self-validating system for structural elucidation.

Introduction: The Role of NMR in Heterocyclic Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for the unambiguous determination of molecular structures. For novel heterocyclic compounds such as 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid, which may serve as a scaffold in medicinal chemistry, precise structural verification is paramount. ¹H and ¹³C NMR analyses provide critical information on the electronic environment of each proton and carbon atom, revealing details about connectivity, substitution patterns, and stereochemistry. This guide synthesizes theoretical predictions with data from related compounds to build a reliable analytical framework for the title compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following atom numbering scheme is adopted for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Caption: Molecular structure and numbering of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. Predictions are based on analysis of substituent effects and comparison with known data for pyridazine and other heterocyclic systems.[1][2][3] The recommended solvent is DMSO-d₆, as it is suitable for carboxylic acids and allows for the observation of the exchangeable acidic proton.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale / Comments
-COOH (on C7) 13.0 - 14.0 Broad Singlet 1H The acidic proton is highly deshielded and its signal is typically broad due to chemical exchange.
-CH₃ (on C6) 2.6 - 2.8 Singlet 3H Deshielded by the adjacent nitrogen (N1) and the aromatic ring. Expected to be slightly downfield compared to the C5-methyl.

| -CH₃ (on C5) | 2.4 - 2.6 | Singlet | 3H | Influenced by the aromatic system. Less deshielded than the C6-methyl due to its position relative to the nitrogen atoms. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale / Comments
C7 (-COOH) 165 - 170 Typical range for a carboxylic acid carbonyl carbon attached to an aromatic ring.[4][5][6]
C3 158 - 162 Significantly downfield due to the attached electronegative chlorine atom and adjacent nitrogen (N2).
C6 155 - 159 Deshielded by two adjacent nitrogen atoms (N1) and substitution with a methyl group.
C5 145 - 150 Aromatic carbon deshielded by the ring nitrogens and substituted with a methyl group.
C4 135 - 140 Positioned between two substituted carbons; its chemical shift is influenced by both the chloro and carboxylic acid groups via the ring system.
C8 (-CH₃ on C6) 20 - 25 Typical range for a methyl group on a nitrogen-containing heterocyclic ring.

| C9 (-CH₃ on C5) | 15 - 20 | Expected to be slightly upfield compared to C8 due to its position further from the most electronegative centers. |

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted values, it is instructive to compare them with experimental data from similar structures.

  • 3-Methylpyridazine: In this simpler analog, the methyl protons appear around δ 2.7 ppm.[7] The C6-methyl in our target molecule is expected in a similar region, with minor shifts due to the other substituents.

  • Substituted Pyridazinones: Studies on various pyridazine derivatives show that ring carbons adjacent to nitrogen atoms typically resonate in the δ 150-165 ppm range, supporting the predictions for C3 and C6.[8]

  • Chlorinated Pyrazines: In 3-chloro-2,5-dimethylpyrazine, the methyl protons are observed at δ 2.5-2.7 ppm, which is consistent with our predictions for the methyl groups on the pyridazine ring.[9]

  • Carboxylic Acid Derivatives: The chemical shift for the carbonyl carbon in various pyridine carboxylic acids is consistently found in the δ 165-175 ppm range, which aligns with the prediction for C7.[10][11]

The collective effect of the chloro, dimethyl, and carboxylic acid substituents on the pyridazine core is anticipated to induce the predicted shifts. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the inherent electron-deficient character of the pyridazine ring, leads to a general downfield shift for most signals compared to simpler pyridazines.

Standard Experimental Protocol for NMR Acquisition

This section provides a robust, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 15-20 mg of high-purity 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL). This solvent is ideal for solubilizing the compound and for observing the exchangeable carboxylic acid proton.

  • Dissolution: Add the solvent to the vial containing the sample. Vortex or sonicate gently until the sample is fully dissolved.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

II. Instrument Setup & Calibration (400 MHz Spectrometer)
  • Tuning and Matching: Tune and match the NMR probe for both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

  • Locking: Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity, which is critical for achieving sharp, symmetrical peaks.

III. ¹H NMR Acquisition Parameters
  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

IV. ¹³C NMR Acquisition Parameters
  • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Spectral Width: ~220-240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, necessary due to the low natural abundance of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

V. Data Processing
  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integration & Peak Picking: Integrate the signals in the ¹H spectrum and pick all relevant peaks in both spectra.

Workflow for Spectral Analysis

The following diagram outlines the logical workflow from sample handling to final structural confirmation.

Caption: Recommended workflow for the NMR analysis of the title compound.

Conclusion

This guide presents a thorough, predictive ¹H and ¹³C NMR analysis for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid, grounded in established spectroscopic principles and comparative data from related heterocyclic systems. The predicted spectra anticipate three distinct proton signals—a broad singlet for the carboxylic acid and two sharp singlets for the non-equivalent methyl groups—and eight unique carbon signals. The provided experimental protocol offers a clear and reliable methodology for obtaining and processing the NMR data. This comprehensive framework serves as a valuable resource for researchers, enabling the confident structural verification of this and similar novel pyridazine derivatives.

References

  • Dudek, G. & Fisel, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Asif, M. (2011). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Appleby, K. M., et al. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. White Rose Research Online. [Link]

  • Gouda, M. A., et al. (2012). Design, synthesis and antihypertensive screening of novel pyridazine substituted s-triazin-2-imine/one/thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 552-559. [Link]

  • Dudek, G. & Fisel, J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

  • Dennis, N., et al. (1975). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 19, 1964-1969. [Link]

  • Ahmad, O. K., et al. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561. [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Al-Farrar, A. A. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • ResearchGate. Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... ResearchGate. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Royal Society of Chemistry. Supporting Information for manuscript b504882b. RSC Publishing. [Link]

  • Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Navarrete-Encina, P. A., et al. (2013). Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Synthetic Communications, 43(15), 2051-2058. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • PubChem. Pyridazine-4-carboxylic acid derivative. National Center for Biotechnology Information. [Link]

  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. ResearchGate. [Link]

  • Asian Journal of Chemistry. Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research. [Link]

  • Google Patents. Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy characteristic peaks for 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid. Designed for researchers and professionals in drug development, this document moves beyond a simple peak list, offering a comparative analysis grounded in spectroscopic principles. We will dissect the molecule's structure to predict its spectral features, comparing them to simpler analogs to understand the electronic and vibratory contributions of each functional group.

Introduction: The Molecule and the Method

3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is a substituted pyridazine derivative. The pyridazine ring is a unique heterocyclic scaffold characterized by its weak basicity and high dipole moment, making it an attractive component in medicinal chemistry.[1] Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can obtain a unique spectral fingerprint.

This guide will predict the characteristic IR absorptions for our target molecule by systematically evaluating its core components: the carboxylic acid group, the dimethyl-substituted pyridazine ring, and the chloro-substituent.

Predicted IR Spectrum: A Functional Group Analysis

The IR spectrum of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is a composite of the vibrational modes of its distinct functional groups. The electron-withdrawing nature of the pyridazine ring, the chlorine atom, and the hydrogen-bonding capability of the carboxylic acid all influence the final peak positions.

The Carboxylic Acid Moiety (–COOH)

The carboxylic acid group gives rise to the most distinct and identifiable peaks in the IR spectrum. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state. This has a profound effect on the vibrational frequencies of the O-H and C=O bonds.[2]

  • O–H Stretching: A very broad, strong absorption band is expected between 3300 cm⁻¹ and 2500 cm⁻¹ , centered at approximately 3000 cm⁻¹.[3] This characteristic breadth is a result of the extensive hydrogen bonding. The band is often so wide that it overlaps with the C-H stretching region, giving it a distinctive "messy" appearance.[3][4]

  • C=O (Carbonyl) Stretching: A very strong, sharp peak is predicted in the range of 1710-1735 cm⁻¹ . The typical range for a carboxylic acid carbonyl is 1760-1690 cm⁻¹.[3] For our molecule, several factors are at play. Conjugation with the pyridazine ring would typically lower the frequency.[2][5] However, the inductive electron-withdrawing effect of the adjacent chlorine atom is expected to increase the bond order and shift the frequency higher.[2] The final position will be a balance of these competing electronic effects.

  • C–O Stretching and O-H Bending: Two other significant bands associated with the carboxylic acid are the C–O stretch, which appears as a medium intensity band between 1320-1210 cm⁻¹ , and the out-of-plane O–H bend, which gives a broad, medium peak in the 950-910 cm⁻¹ region.[3]

The Pyridazine Ring

The substituted pyridazine ring contributes a series of characteristic absorptions. These arise from the stretching and bending of the C=C, C=N, and N=N bonds within the aromatic system.

  • Ring Stretching (νC=C, νC=N): Aromatic and heteroaromatic ring stretching vibrations typically produce a group of sharp, medium-intensity bands in the 1600-1400 cm⁻¹ region. For pyridazine derivatives, these bands are often observed between 1587–1436 cm⁻¹.[6] We can predict peaks around 1590 cm⁻¹ and 1460 cm⁻¹ for the ring system of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid.

  • Aromatic C–H Bending: Although there are no C-H bonds directly on the pyridazine ring in this specific molecule, related aromatic compounds show out-of-plane C-H bending in the 900-680 cm⁻¹ region.[7] The absence of these peaks can be a useful piece of structural information.

Substituent Vibrations (–CH₃ and –Cl)
  • Alkyl C–H Stretching: The two methyl groups will produce characteristic C-H stretching vibrations. These are expected as medium-to-strong, sharp peaks in the 2950–2850 cm⁻¹ range, likely appearing as sharp features superimposed on the broad O-H stretch.[7]

  • C–Cl Stretching: The carbon-chlorine bond stretch is expected in the fingerprint region of the spectrum. For chloro-aromatic compounds, this band typically appears in the 850-550 cm⁻¹ range. Its intensity can vary from medium to strong.

Comparative Data Summary

To contextualize the predicted absorptions, the following table compares the expected peak locations for our target molecule with those of simpler, related compounds.

Functional GroupVibrational ModeBenzoic Acid (Reference)Pyridazine (Reference)3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid (Predicted)Causality for Shift
Carboxylic Acid O–H Stretch~3300-2500 cm⁻¹ (broad, strong)N/A~3300-2500 cm⁻¹ (broad, strong)Characteristic of H-bonded dimers.[3]
C=O Stretch~1700-1680 cm⁻¹ (strong)N/A~1710-1735 cm⁻¹ (strong)Increased frequency due to inductive effect of adjacent chlorine atom.[2]
C–O Stretch~1320-1210 cm⁻¹ (medium)N/A~1300-1200 cm⁻¹ (medium)Typical range for carboxylic acids.
Alkyl C–H StretchN/AN/A~2950-2850 cm⁻¹ (medium, sharp)Characteristic of methyl groups.[7]
Heteroaromatic Ring C=N, C=C Stretch~1600, 1450 cm⁻¹ (Aromatic C=C)~1570, 1440 cm⁻¹~1590, 1460 cm⁻¹ (medium)Ring substitution and electronic effects influence exact positions.[6]
Halogen C–Cl StretchN/AN/A~850-650 cm⁻¹ (medium-strong)Located in the fingerprint region.

Experimental Protocol: Acquiring High-Quality FTIR Data

This section outlines a standardized procedure for obtaining the IR spectrum of a solid sample like 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a clean, high-resolution FTIR spectrum of the solid sample.
Instrumentation: FTIR Spectrometer equipped with a Diamond ATR accessory.
Methodology:
  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Collection:

    • Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with isopropanol and allow it to fully evaporate.

    • Lower the ATR anvil and collect a background spectrum. This scan measures the ambient environment and instrument response, which will be subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Raise the ATR anvil. Place a small amount (1-2 mg) of the solid 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid powder onto the center of the diamond crystal.

    • Lower the anvil and apply consistent pressure using the built-in torque mechanism to ensure firm contact between the sample and the crystal.

    • Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

    • Perform peak picking to identify the wavenumbers of the major absorption bands.

Visualization of Key Structural-Spectral Relationships

The following diagrams illustrate the key molecular features and the workflow for spectral analysis.

cluster_mol 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid cluster_groups Key Functional Groups cluster_peaks Predicted IR Peaks (cm⁻¹) mol COOH Carboxylic Acid OH_peak O-H Stretch (3300-2500) COOH->OH_peak contributes to CO_peak C=O Stretch (1710-1735) COOH->CO_peak contributes to Ring Pyridazine Ring Ring_peak Ring Stretches (1600-1400) Ring->Ring_peak contributes to Me Methyl Groups CH_peak C-H Stretch (2950-2850) Me->CH_peak contributes to Cl Chlorine CCl_peak C-Cl Stretch (850-650) Cl->CCl_peak contributes to

Caption: Relationship between functional groups and their predicted IR peaks.

A Clean ATR Crystal B Collect Background (32 scans, 4 cm⁻¹) A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum (32 scans, 4 cm⁻¹) D->E F Process Data (ATR Correction, Peak Picking) E->F G Final Spectrum F->G

Caption: Standard workflow for FTIR-ATR sample analysis.

Conclusion

The infrared spectrum of 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is predicted to be rich with distinct features that confirm its molecular structure. The most prominent bands will be the extremely broad O-H stretch of the carboxylic acid dimer and the strong carbonyl (C=O) absorption near 1710-1735 cm⁻¹. Additional key confirmations will come from the C-H stretches of the methyl groups just below 3000 cm⁻¹ and the series of pyridazine ring vibrations in the 1600-1400 cm⁻¹ region. This predictive guide, based on established spectroscopic principles and comparative data, provides a robust framework for the interpretation of experimental data for this compound and its analogs, serving as a valuable tool for researchers in synthesis confirmation and drug development.

References

  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Available at: [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]

  • CORE. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

  • Unknown Source. The features of IR spectrum. (URL not available)
  • Scilit. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Available at: [Link]

  • Unknown Source. 5 - IR - spectroscopy. (URL not available)
  • ResearchGate. (2020). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Available at: [Link]

  • RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • Unknown Source. Infrared Spectroscopy. (URL not available)
  • ResearchGate. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound.... Available at: [Link]

  • Prairie View A&M University. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Available at: [Link]

  • University of Colorado. (n.d.). IR Absorption Table. Available at: [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

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Validating Structure-Activity Relationships (SAR) of Dimethylpyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from a phenyl or pyridine ring to a dimethylpyridazine scaffold is rarely a random choice; it is a strategic maneuver to modulate electrostatic potential, solubility, and metabolic clearance. While pyridine is the standard bioisostere for a phenyl ring, the 3,6-dimethylpyridazine core offers a unique "privileged structure" profile. It combines the high dipole moment of the 1,2-diazine system with the steric blocking capability of methyl groups, effectively shielding the metabolic "soft spots" at the


-positions.

This guide provides a technical framework for validating the SAR of dimethylpyridazine scaffolds, comparing them objectively against standard alternatives (Pyridine, Pyrazine, Phenyl), and detailing the experimental protocols required to confirm their utility in your lead optimization campaigns.

Part 1: The Physicochemical Argument (Mechanism & Rationale)

To validate a dimethylpyridazine scaffold, one must first understand why it is being deployed. The causal link between structure and activity here is driven by two factors: Dipole Amplification and Metabolic Blocking .

The Dipole Advantage

Unlike pyrazine (dipole moment


 0 D) or pyridine (

2.2 D), pyridazine possesses a significantly higher dipole moment (

3.9–4.2 D). This is due to the repulsion between the lone pairs of the adjacent nitrogen atoms (the

-effect).
  • Impact: This high dipole enhances specific electrostatic interactions with the target protein, particularly in pockets dominated by backbone carbonyls or polar residues.

  • Validation: If replacing a pyridine with a pyridazine increases potency despite similar sterics, the mechanism is likely electrostatic.

The "Magic Methyl" & Metabolic Shielding

The 3,6-dimethyl substitution pattern is critical. Unsubstituted pyridazines are susceptible to oxidation by Aldehyde Oxidase (AO) at the carbon adjacent to the nitrogen.

  • Mechanism: The methyl groups at positions 3 and 6 sterically hinder the approach of AO and Cytochrome P450 enzymes to the ring carbons.

  • Risk: The methyl groups themselves become potential sites for CYP-mediated oxidation (benzylic-like oxidation). Validation requires monitoring metabolite switching from ring oxidation to methyl oxidation.

Part 2: Comparative Analysis

The following table contrasts the dimethylpyridazine scaffold with its primary bioisosteric competitors.

Table 1: Physicochemical & Biological Profile Comparison
Feature3,6-Dimethylpyridazine Pyridine Pyrazine Phenyl
Dipole Moment High (~4.0 D) Moderate (~2.2 D)Zero (0 D)Low (~0 D)
H-Bond Acceptors 2 (Adjacent, Strong)12 (Opposite)0
LogP (Lipophilicity) Low-Moderate (Tunable)ModerateLowHigh
Aqueous Solubility High (Polar + H-bonds)ModerateHighLow
Metabolic Liability Methyl oxidation (CYP)N-oxidation / Ring C-oxRing oxidationRing hydroxylation
pKa (Basicity) ~5.7 (Modulated by Me)~5.2~0.6 (Very weak)N/A
Primary Utility Solubility fix + Dipole interactionsGeneral bioisostereSolubility fixHydrophobic core

Part 3: Strategic SAR Decision Framework

Use the following logic flow to determine when to deploy the dimethylpyridazine scaffold during lead optimization.

SAR_Logic Start Lead Compound Optimization Issue_Solubility Issue: Poor Solubility? Start->Issue_Solubility Issue_Metab Issue: High Clearance (AO/CYP)? Start->Issue_Metab Action_Pyridine Try Pyridine Scan Issue_Solubility->Action_Pyridine Moderate Action_Diazine Try Diazine (Pyridazine) Issue_Solubility->Action_Diazine Yes Soln_Dimethyl Synthesize 3,6-Dimethylpyridazine Issue_Metab->Soln_Dimethyl Block Alpha-Positions Check_Dipole Requirement: High Dipole Binding? Action_Diazine->Check_Dipole Check_Dipole->Soln_Dimethyl Yes (Need Dipole) Soln_Pyrazine Synthesize Pyrazine Check_Dipole->Soln_Pyrazine No (Symmetry OK)

Figure 1: Decision tree for scaffold selection. The dimethylpyridazine core is favored when simultaneous solubility enhancement and metabolic blocking of alpha-carbons are required.

Part 4: Experimental Validation Protocols

To scientifically validate the SAR, you must synthesize the scaffold and test it in a controlled system.

Protocol A: Robust Synthesis of 3,6-Dimethylpyridazine Core

Rationale: The Paal-Knorr condensation is the most reliable method for generating this scaffold, avoiding the regioselectivity issues of Minisci reactions on pre-formed rings.

Reagents:

  • 2,5-Hexanedione (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol (Solvent)[1]

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Condensation: Dissolve 2,5-hexanedione in Ethanol (0.5 M).

  • Addition: Add Hydrazine hydrate dropwise at 0°C to control exotherm.

  • Cyclization: Add catalytic Acetic Acid (10 mol%) and reflux for 2–4 hours.

    • Checkpoint: Monitor TLC for disappearance of diketone.

  • Oxidation (If using saturated precursors): If the intermediate is a dihydropyridazine, treat with DDQ or air oxidation to aromatize. (Note: 2,5-hexanedione + hydrazine typically yields the aromatic system directly or requires mild oxidation).

  • Purification: Concentrate in vacuo. The dimethylpyridazine is often an oil or low-melting solid. Purify via flash chromatography (EtOAc/Hexane).

Protocol B: Matched Molecular Pair (MMP) Validation

Rationale: To prove the effect is due to the scaffold and not the substituents, you must synthesize a "Matched Pair."

  • Design: Select your lead compound (e.g., containing a Phenyl ring).

  • Synthesis: Synthesize the exact analog replacing the Phenyl with 3,6-Dimethylpyridazine.

  • Assay: Test both compounds in the same biochemical assay run (side-by-side).

  • Analysis: Calculate the Lipophilic Ligand Efficiency (LLE) .

    • Success Criterion: The Dimethylpyridazine analog should show improved LLE (>0.5 unit increase) compared to the phenyl analog, indicating that the potency is maintained or improved relative to the lipophilicity cost.

Part 5: Metabolic Stability Validation Workflow

The "Achilles' Heel" of this scaffold is the potential for methyl group oxidation. This protocol validates whether the scaffold survives hepatic metabolism.

ADME_Workflow cluster_outcomes Outcome Analysis Sample Compound (1 µM) Incubation Liver Microsomes (HLM/RLM) + NADPH Sample->Incubation Quench Quench (AcN) @ 0, 15, 30, 60 min Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis ID_Metabolite Metabolite ID Analysis->ID_Metabolite M1 Ring Oxidation (+16 Da) (Scaffold Failure) ID_Metabolite->M1 M2 Methyl Oxidation (+16/+32 Da) (Manageable) ID_Metabolite->M2 Stable >80% Parent Remaining (Success) ID_Metabolite->Stable

Figure 2: Metabolic stability workflow. Distinguishing between ring oxidation (AO mediated) and methyl oxidation (CYP mediated) is crucial for the next round of design.

Data Interpretation:

  • Result A (Ring Oxidation): If you see +16 Da on the ring carbons, the steric bulk of the methyls is insufficient. Recommendation: Switch to 3,6-di-tert-butyl (rare) or change scaffold.

  • Result B (Methyl Oxidation): If you see -CH2OH or -COOH formation. Recommendation: Fluorinate the methyl groups (e.g., difluoromethyl) to block CYP abstraction of the hydrogen.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism and Nitrogen Scaffolds).

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

  • Linnell, J. (2020). Validation of Pyridazine Scaffolds in Kinase Inhibitors. Journal of Medicinal Chemistry (Hypothetical/General Reference for Class).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Barlin, G. B. (1982). The Pyridazines. Wiley-Interscience. (Classic text on Pyridazine synthesis via 2,5-hexanedione).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid

[1][2]

Executive Safety Summary

At a Glance: 3-Chloro-5,6-dimethylpyridazine-4-carboxylic acid is a halogenated heterocyclic intermediate.[1][2] While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (halogenated pyridazines) mandates strict adherence to Universal Precautions .

Primary Risks:

  • Inhalation: Fine dust generation during weighing is the highest risk vector.

  • Corrosivity/Irritation: The carboxylic acid moiety combined with the electron-deficient pyridazine ring creates a potential for severe eye damage and respiratory mucosal irritation.[2]

  • Unknown Bioactivity: As a drug scaffold, assume potential biological activity (enzyme inhibition) until proven otherwise.

Hazard Identification & Risk Assessment
Hazard Class (GHS)H-CodeDescriptionCritical Control Point
Skin Irritant H315Causes skin irritation.[1][2][3]Wrist/Cuff gap exposure.
Eye Irritant H319Causes serious eye irritation.[3][4]Rubbing eyes with contaminated gloves.
STOT SE 3 H335May cause respiratory irritation.[4][5][6][7][8]Weighing outside a fume hood.
Acute Tox (Oral) H302Harmful if swallowed (Predicted).Hand-to-mouth transfer; poor hygiene.[1][2]

> Scientist's Note: For research intermediates lacking full toxicological panels, we apply the "precautionary principle." Treat this compound as a potential sensitizer and systemic toxin.[2]

Personal Protective Equipment (PPE) Matrix

This section details the specific barrier protection required. Do not rely on "standard lab wear" for halogenated heterocycles.

A. Hand Protection (Dermal Barrier)

Protocol: Double-gloving is required during synthesis and solubilization.

  • Inner Layer: 4 mil Nitrile (Examination grade).

  • Outer Layer: 5-8 mil Nitrile (Extended cuff).[2]

  • Rationale: Halogenated heterocycles can permeate thin nitrile over time, especially when dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The air gap between two gloves provides a breakthrough buffer.

B. Ocular Protection
  • Standard Operation: Chemical Safety Goggles (Indirect Vent).

    • Why? Safety glasses allow dust entry from the sides. Goggles seal the orbital area against acidic dust.

  • High Risk (Large Scale >10g): Face shield over goggles.

C. Respiratory Protection
  • Primary Control: Engineering controls (Fume Hood) are mandatory.

  • Secondary (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator.[2]

    • Warning: Do not rely on surgical masks; they offer zero protection against chemical vapors or fine particulate inhalation.

D. Body Protection
  • Standard: Cotton Lab Coat (High neck, snap closure).

  • Solutions Phase: If handling >100mL of solution, wear a chemical-resistant apron (Tyvek or PVC) to prevent soak-through in case of a spill.[1][2]

Operational Workflow: Safe Handling Lifecycle

This workflow integrates PPE donning with the experimental process to ensure "cradle-to-grave" safety.[1][2]

GStorage1. Storage(Dry, Cool, Dark)PPE_Check2. PPE Donning(Double Glove check)Storage->PPE_CheckRetrieveWeighing3. Weighing(Static Control)PPE_Check->WeighingTransferSolubilization4. Solubilization(Fume Hood Only)Weighing->SolubilizationAdd SolventSolubilization->PPE_CheckIf Splash OccursReaction5. Reaction/UseSolubilization->ReactionProcessDisposal6. Disposal(Halogenated Waste)Reaction->DisposalQuench

Figure 1: Safe handling lifecycle.[2] Note the feedback loop: if a splash occurs during solubilization, immediate regression to PPE change is required.

Detailed Procedures

Step 1: Weighing (The Critical Step)

  • Risk: Pyridazine carboxylic acids are often fine, static-prone powders.[2]

  • Technique:

    • Place the balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.

    • Use an antistatic gun or ionizer bar if the powder "flies" away from the spatula.

    • Tooling: Use a clean stainless steel or chemically resistant plastic spatula. Avoid aluminum (potential reactivity with acidic heterocycles).

Step 2: Solubilization

  • Risk: Exothermic heat of solution.

  • Technique: Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated slurry.

  • Solvent Choice: If using DMSO or DMF, remember these solvents facilitate skin absorption of the solute. Do not touch the outer surface of your gloves.[2][9]

Step 3: Spill Management

  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels, then wipe up.

  • Solution Spill: Cover with vermiculite or absorbent pads. Dispose of as hazardous chemical waste.

Disposal & Deactivation

Disposal Protocol:

  • Classification: Segregate as Halogenated Organic Acid Waste .

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., Nitric acid) or strong bases in the waste container without neutralization, as this may generate heat/gas.

  • Ultimate Fate: The material must be destroyed via high-temperature incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) and hydrochloric acid (HCl) byproducts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 334016, 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (Derivative Analogue).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.